molecular formula C18H20N2O4S2 B2358159 6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 898405-91-9

6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2358159
CAS No.: 898405-91-9
M. Wt: 392.49
InChI Key: KSWTUCBBUYRGIV-UHFFFAOYSA-N
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Description

This compound is a derivative of thiophene, a five-membered ring made up of one sulfur atom and four carbon atoms . It is a complex organic molecule with the molecular formula C17H20ClN3O4S2 and a molecular weight of 429.93.


Synthesis Analysis

Thiophene derivatives are synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of similar compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring containing one sulfur atom . The compound also contains functional groups such as a carboxamide group and a phenylsulfonyl group.


Chemical Reactions Analysis

The chemical reactions involving this compound could include protodeboronation of alkyl boronic esters, a process that has been reported in the synthesis of similar compounds .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing derivatives of tetrahydrobenzothiophenes, including compounds structurally related to "6-Methyl-2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide". These methods involve multi-step reactions, starting from simple precursors to obtain highly functionalized molecules. The synthesized compounds are characterized using various analytical techniques such as IR, 1HNMR, 13C-NMR, Mass, and elemental analysis to confirm their structures. For example, Talupur, Satheesh, and Chandrasekhar (2021) demonstrated the synthesis and antimicrobial evaluation of novel compounds, highlighting the diverse potential of tetrahydrobenzothiophene derivatives in medicinal chemistry Talupur, Satheesh, & Chandrasekhar, 2021.

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of tetrahydrobenzothiophene derivatives. These compounds have been tested against a variety of bacterial and fungal strains, showing significant activities. The structure-activity relationships of these molecules provide insights into their potential as antimicrobial agents. Babu, Pitchumani, and Ramesh (2013) synthesized and evaluated the antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating their potential in addressing microbial resistance Babu, Pitchumani, & Ramesh, 2013.

Anti-inflammatory and Antitumor Activities

Research has also extended to the evaluation of anti-inflammatory and antitumor activities of tetrahydrobenzothiophene derivatives. Through various assays and screening methods, some of these compounds have shown promising results in reducing inflammation and inhibiting tumor cell growth. This suggests their potential application in the development of new therapeutic agents for treating inflammatory diseases and cancer. Radwan, Shehab, and El-Shenawy (2009) explored the synthesis and biological evaluation of benzo[b]thiophene derivatives as anti-inflammatory agents, indicating the therapeutic potential of these compounds Radwan, Shehab, & El-Shenawy, 2009.

Molecular Docking and In Silico Studies

Molecular docking and in silico studies have been utilized to predict the binding affinities and interactions of tetrahydrobenzothiophene derivatives with various biological targets. These computational studies help in understanding the molecular basis of the biological activities observed and guide the design of molecules with improved efficacy. Fahim and Ismael (2021) conducted a theoretical investigation of antimalarial sulfonamides as COVID-19 drugs, utilizing computational calculations and molecular docking studies to evaluate the potential of these compounds in combating SARS-CoV-2 Fahim & Ismael, 2021.

Properties

IUPAC Name

2-[[2-(benzenesulfonyl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S2/c1-11-7-8-13-14(9-11)25-18(16(13)17(19)22)20-15(21)10-26(23,24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWTUCBBUYRGIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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